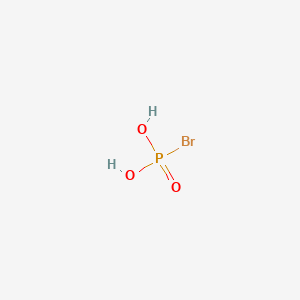
Phosphorobromidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorobromidic acid is a chemical compound that contains phosphorus, bromine, and oxygen atoms It is known for its reactivity and is used in various chemical processes and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorobromidic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus tribromide with water, which produces this compound and hydrogen bromide. The reaction conditions typically require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where phosphorus tribromide is reacted with water under controlled conditions. The process involves the use of specialized equipment to handle the corrosive nature of the reactants and products. The resulting this compound is then purified and stored for further use.
Chemical Reactions Analysis
Types of Reactions: Phosphorobromidic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where bromine atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield phosphine compounds.
Scientific Research Applications
Phosphorobromidic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes, including the preparation of organophosphorus compounds.
Biology: It is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphorobromidic acid involves its ability to interact with various molecular targets and pathways. It can act as a catalyst in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Phosphorobromidic acid can be compared with other similar compounds, such as:
Phosphoric Acid: Similar in structure but contains oxygen instead of bromine.
Phosphonic Acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Phosphinic Acid: Contains a phosphorus atom bonded to two oxygen atoms and one hydrogen atom.
Uniqueness: this compound is unique due to the presence of bromine, which imparts distinct chemical properties and reactivity compared to other phosphorus-containing acids. This makes it valuable for specific applications where bromine’s reactivity is advantageous.
Properties
CAS No. |
25758-00-3 |
|---|---|
Molecular Formula |
BrH2O3P |
Molecular Weight |
160.89 g/mol |
IUPAC Name |
bromophosphonic acid |
InChI |
InChI=1S/BrH2O3P/c1-5(2,3)4/h(H2,2,3,4) |
InChI Key |
DWPHWVJZBHLVPI-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


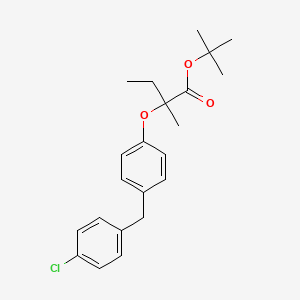
![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
![Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13027692.png)
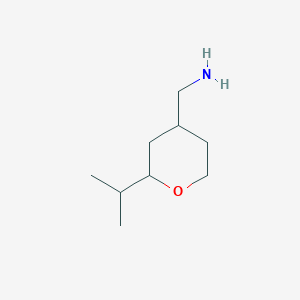
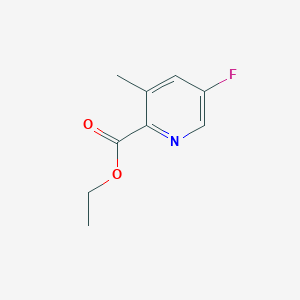
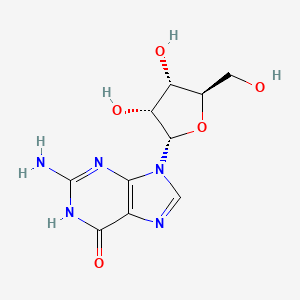
![Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13027712.png)
![Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)
![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)

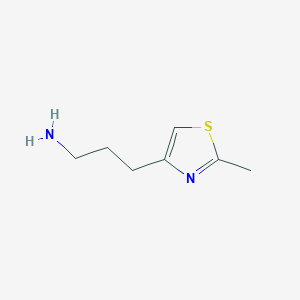
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
